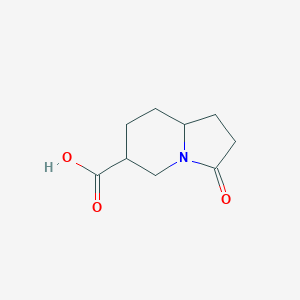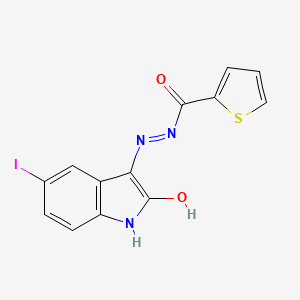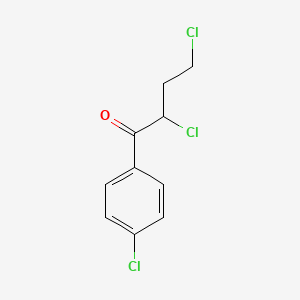
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, also known as 4-BMPP, is an organic compound that belongs to the family of pyrazoles. It is a heterocyclic compound with a five-membered ring structure containing four carbon atoms and one nitrogen atom. 4-BMPP is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 248.2 g/mol.
科学研究应用
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been used in a variety of scientific research applications, including as a model compound for the study of drug design, as a substrate for enzyme-catalyzed reactions, and as a potential drug candidate for the treatment of cancer. This compound has also been used in studies of the effects of nitric oxide-releasing compounds on cell signaling pathways, as well as in studies of the pharmacokinetics of drugs.
作用机制
The mechanism of action of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is not yet fully understood. However, it is believed to interact with proteins in the cell membrane to modulate the activity of enzymes and other proteins involved in signal transduction pathways. In addition, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2, as well as other enzymes involved in signal transduction pathways. In addition, this compound has been shown to modulate the expression of genes involved in inflammation and cell proliferation. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis.
实验室实验的优点和局限性
The advantages of using 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole in lab experiments include its low cost, its easy synthesis, and its ability to modulate signal transduction pathways. The main limitation of this compound is its lack of specificity, which can lead to off-target effects in vivo.
未来方向
The future directions for research on 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole include further studies of its mechanism of action and its effects on signal transduction pathways, as well as its potential use as a drug candidate for the treatment of cancer and other diseases. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound. Other potential future directions include the development of more specific and potent analogs of this compound, and the development of delivery systems for this compound that can target specific tissues and cells.
合成方法
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can be synthesized using a two-step synthesis method. The first step involves the reaction of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazole with bromine in acetic acid. This reaction produces a brominated product, 4-bromo-1-methyl-3-pyrrolidin-1-yl-1H-pyrazole. The second step involves the reduction of the brominated product with sodium borohydride in the presence of anhydrous ethanol. This reaction produces this compound.
属性
IUPAC Name |
4-bromo-1-methyl-3-pyrrolidin-1-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXFVXRDZXVHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


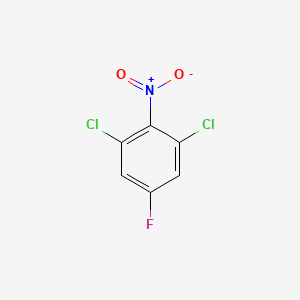
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
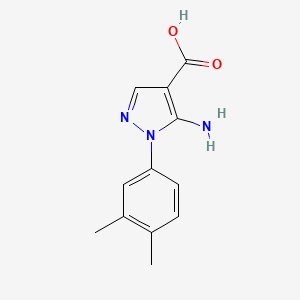
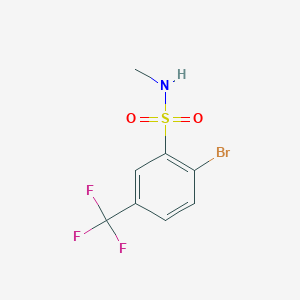
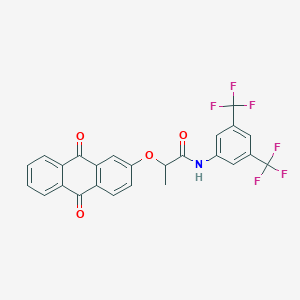
![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
